LogP Comparison: Phenylethynyl vs. Phenyl Substituent Lipophilicity
The calculated logP of 1-(Phenylethynesulfonyl)piperazine is 1.38 [1]. In comparison, 1-(phenylsulfonyl)piperazine (CAS 14172-55-5) has reported logP values ranging from 1.11 to 1.63 depending on the measurement method [2]. The phenylethynyl group contributes marginally higher lipophilicity compared to the simple phenyl group, which may influence membrane permeability and protein binding in biological assays [3].
| Evidence Dimension | Lipophilicity (Calculated logP) |
|---|---|
| Target Compound Data | logP = 1.38 |
| Comparator Or Baseline | 1-(phenylsulfonyl)piperazine: logP = 1.11-1.63 |
| Quantified Difference | Within range; slight increase vs. lower reported values |
| Conditions | Calculated logP; computational prediction |
Why This Matters
Lipophilicity differences guide solvent selection for in vitro assays and inform predictions of passive membrane diffusion.
- [1] ChemBase. 1-(phenylethynesulfonyl)piperazine Compound Information. ChemBase ID: 235857. View Source
- [2] MolBase. 1-(benzenesulfonyl)piperazine Compound Information. View Source
- [3] Waring MJ. Lipophilicity in drug discovery. Expert Opin Drug Discov. 2010;5(3):235-248. doi:10.1517/17460441003605098 View Source
